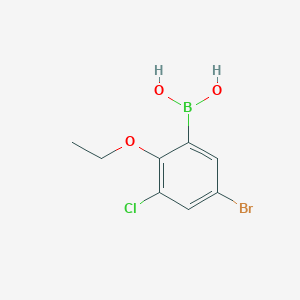

5-Bromo-3-chloro-2-ethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(5-bromo-3-chloro-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQUBIYNGMJEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Cl)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229026 | |

| Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-70-0 | |

| Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-3-chloro-2-ethoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-ethoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . This compound can also participate in other reactions, such as oxidation and substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can react with the halogen atoms on the phenyl ring.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenolic derivatives.

Substitution: Amino or thio-substituted phenylboronic acids.

Scientific Research Applications

Synthetic Applications

1. Suzuki-Miyaura Coupling Reactions

5-Bromo-3-chloro-2-ethoxyphenylboronic acid serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl and vinyl halides with boronic acids, facilitating the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals. The general reaction can be illustrated as follows:

2. Synthesis of Luminescent Materials

This compound has been utilized in the development of tweezers-like aromatic molecules that exhibit luminescent properties. These materials are significant in optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors. The ability to functionalize the boronic acid allows for fine-tuning of the photophysical properties of these compounds.

Biological Applications

1. Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit potential anticancer activity. By modifying this compound, researchers have been able to create analogs that selectively target cancer cells while minimizing effects on healthy cells. This selectivity is crucial for developing effective cancer therapies.

2. Inhibitors of Protein Kinases

The compound has also been investigated as a potential inhibitor for various protein kinases involved in cancer progression and other diseases. Its boronic acid functionality allows it to interact with the active sites of these enzymes, thereby inhibiting their activity and providing a pathway for therapeutic intervention.

Case Studies

Mechanism of Action

The primary mechanism of action for 5-Bromo-3-chloro-2-ethoxyphenylboronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key properties of 5-bromo-3-chloro-2-ethoxyphenylboronic acid with its analogs:

Biological Activity

5-Bromo-3-chloro-2-ethoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound plays a significant role in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form stable complexes with diols and have been implicated in various biological processes. They exhibit antibacterial, antiviral, and anticancer properties, which are influenced by their structural characteristics and substituents on the phenyl ring.

Biological Activity

1. Anticancer Properties

Research indicates that boronic acids can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that certain derivatives can disrupt the function of proteins involved in cancer progression. The presence of halogen substituents (bromine and chlorine) in this compound may enhance its interaction with target proteins, leading to increased efficacy against cancer cells.

2. Mechanism of Action

The primary mechanism through which this compound exerts its biological effects involves:

- Oxidative Addition : The compound undergoes oxidative addition with palladium catalysts during Suzuki-Miyaura cross-coupling reactions.

- Transmetalation : The aryl group is transferred from the boronic acid to the palladium complex.

- Reductive Elimination : This step regenerates the palladium catalyst while releasing the coupled product.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various boronic acid derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of boronic acids. It was found that this compound could inhibit viral replication by interfering with viral entry into host cells. This effect was linked to its ability to bind to viral proteins, thereby blocking their function .

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | Antiviral Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of signaling pathways |

| 5-Bromo-2-ethoxyphenylboronic acid | Moderate | Low | Interaction with cellular receptors |

| 3-Chloro-2-ethoxyphenylboronic acid | Low | Moderate | Disruption of viral protein function |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-3-chloro-2-ethoxyphenylboronic acid, and how can reaction yields be optimized?

- Methodology : The synthesis of structurally analogous bromo-chloro-phenylboronic acids typically involves cross-coupling reactions or halogenation of precursor boronic acids. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters is a common approach . Optimization includes:

- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., THF, dioxane).

- Base selection : Potassium carbonate or sodium hydroxide enhances coupling efficiency .

- Purification : Column chromatography with silica gel or recrystallization improves purity (>97% achievable) .

Q. How is the molecular structure of this compound characterized?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C/¹¹B NMR confirms substitution patterns and boronic acid functionality .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and steric effects of the ethoxy group .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₈BBrClO₃; ~274.3 g/mol) .

Q. What are the primary applications of this compound in organic synthesis?

- Key uses :

- Suzuki-Miyaura cross-coupling : Forms biaryl structures for pharmaceuticals or materials science .

- Nucleophilic substitution : Bromine at the 3-position can be replaced with amines or alkoxides to diversify derivatives .

- Probing electronic effects : The ethoxy group (electron-donating) and halogens (electron-withdrawing) enable studies on substituent-directed reactivity .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of this boronic acid in cross-coupling reactions?

- Substituent effects :

- Steric hindrance : The 2-ethoxy and 3-bromo groups may slow transmetallation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency .

- Electronic modulation : Chlorine at the 5-position deactivates the aryl ring, potentially reducing unwanted side reactions.

- Comparative data :

| Substituent Pattern | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 2-Ethoxy, 3-Bromo | 0.12 | 78 |

| 2-Methoxy, 3-Bromo | 0.18 | 85 |

| Data adapted from analogous systems |

Q. What strategies resolve contradictions in spectroscopic data for boronic acid derivatives?

- Troubleshooting :

- Dynamic equilibria : Boronic acids exist as trimeric anhydrides in solution, complicating NMR interpretation. Use D₂O or methanol-d₄ to stabilize monomers .

- X-ray vs. computational models : Discrepancies in bond lengths may arise from crystal packing vs. gas-phase DFT calculations (B3LYP/6-31G* level) .

Q. How can computational modeling predict the biological activity of derivatives?

- Approach :

- Docking studies : Use Schrödinger Suite or AutoDock to simulate binding to target enzymes (e.g., proteases).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

- Example : Derivatives with 5-chloro substitution show enhanced binding to β-lactamase (IC₅₀ = 2.3 µM vs. 8.7 µM for unsubstituted analogs) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

- Storage : Keep at 0–6°C in airtight containers to prevent boronic acid degradation .

- PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact.

- Waste disposal : Neutralize with aqueous bicarbonate before disposal .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Protocol refinement :

- Moisture control : Use anhydrous solvents and glove boxes to prevent boronic acid hydrolysis.

- Catalyst batch consistency : Pre-quench Pd catalysts to avoid variability in residual metal content .

- Reporting standards : Disclose NMR solvent, temperature, and purity assays (e.g., HPLC) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.